3,6-Dichlorocarbazole

Descripción general

Descripción

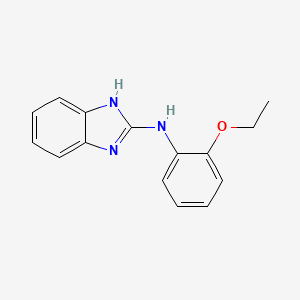

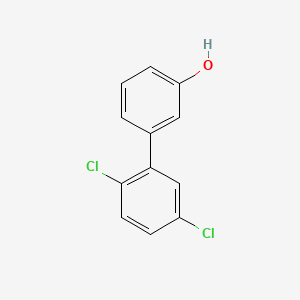

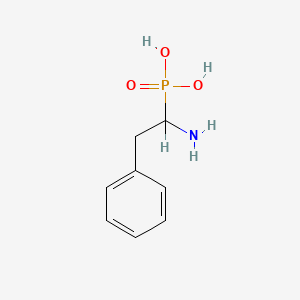

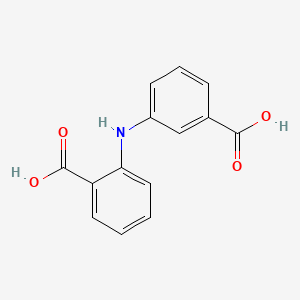

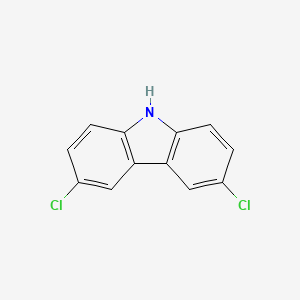

3,6-Dichlorocarbazole is a compound with the molecular formula C12H7Cl2N . It is a standard for environmental testing and research and is an aryl hydrocarbon receptor agonist . It is a type of polyhalogenated carbazole (PHCZ), where the hydrogen atom on the carbazole ring is replaced by a halogen atom .

Synthesis Analysis

3,6-Dichlorocarbazole was isolated from Bavarian soils. The stereospecific formation of the isomers of these chlorinated carbazols can be explained by quantum mechanical calculations using the DFT method .Molecular Structure Analysis

The molecular structure of 3,6-Dichlorocarbazole has been studied using various methods. The average mass of the molecule is 236.097 Da, and the monoisotopic mass is 234.995560 Da . Further studies using Becke 3-Lee-Yang-Parr density functional theory (DFT) calculations have been carried out to study molecular structures and vibrational spectra of 3,6-dichlorocarbazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dichlorocarbazole include a density of 1.5±0.1 g/cm3, boiling point of 420.0±25.0 °C at 760 mmHg, and a flash point of 240.3±8.8 °C .Aplicaciones Científicas De Investigación

Environmental Monitoring

3,6-Dichlorocarbazole is frequently detected in environmental samples, indicating its widespread contamination. It’s often found at higher concentrations compared to other polyhalogenated carbazoles (PHCZs). This compound is used as a marker for environmental monitoring, particularly in the analysis of soil and water contamination. Its presence and concentration can reveal the extent of halogenated compound pollution .

Analytical Chemistry Interference Study

In analytical chemistry, 3,6-Dichlorocarbazole can interfere with the detection of other compounds such as p,p′-dichlorodiphenyltrichloroethane (DDT) during gas chromatography-mass spectrometry (GC-MS) analysis. Studies on this interference are crucial for improving the accuracy of environmental monitoring and ensuring that measurements of DDT and similar compounds are not inaccurately reported due to the presence of 3,6-Dichlorocarbazole .

Toxicological Research

3,6-Dichlorocarbazole has been identified to have dioxin-like toxicological potential. It is used in toxicology studies to understand the impact of such compounds on living organisms. The Micro-EROD Test, for example, measures its toxicological potential in terms of picogram TCDD equivalents per milligram of carbazole, providing insights into its environmental and health risks .

Soil Degradation Studies

The compound’s degradative fate in soil is a significant area of research. Long-term studies have been conducted to analyze how 3,6-Dichlorocarbazole breaks down in soil environments. These studies help in understanding the persistence and long-term effects of chlorinated carbazoles in the soil, which is essential for environmental risk assessments .

Microbial Ecology

Research on 3,6-Dichlorocarbazole also extends to its effects on soil microbial ecology. Exposure to this compound can slightly increase bacterial abundance and diversity, and significantly alter the soil bacterial community structure. It’s important for understanding how contaminants affect soil health and the ecosystem services provided by soil microorganisms .

Soil Biochemical Processes

The impact of 3,6-Dichlorocarbazole on soil biochemical processes is another critical research application. It has been found to inhibit soil nitrification and nitrogen fixation while promoting denitrification, carbon dioxide fixation, and hydrocarbon degradation processes. These findings are vital for comprehending how contaminants influence soil biochemical cycles and fertility .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future studies are expected to reveal more accurate half-lives of 3,6-Dichlorocarbazole, although it has been shown that the compounds are not readily degradable in their native soil environment . Another study provides new insight into the activation mechanism of Fe 0 -activated PMS and the removal mechanism of 3,6-Dichlorocarbazole .

Propiedades

IUPAC Name |

3,6-dichloro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMDTNQPZWJKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284786 | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichlorocarbazole | |

CAS RN |

5599-71-3 | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[10-[3-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]propanoylamino]decyl]-5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]pentanamide](/img/structure/B1219928.png)